Dimethylsulfonio(trifluoro)boranuide

Catalog No.
S814031
CAS No.
353-43-5
M.F
C2H6BF3S
M. Wt
129.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylsulfonio(trifluoro)boranuide

CAS Number

353-43-5

Product Name

Dimethylsulfonio(trifluoro)boranuide

IUPAC Name

dimethylsulfonio(trifluoro)boranuide

Molecular Formula

C2H6BF3S

Molecular Weight

129.95 g/mol

InChI

InChI=1S/C2H6BF3S/c1-7(2)3(4,5)6/h1-2H3

InChI Key

VPECYQXBNOAJIF-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)[S+](C)C

Canonical SMILES

[B-](F)(F)(F)[S+](C)C

Lewis Acid Catalyst

One of the primary applications of Boron Trifluoride-Dimethyl Sulfide Complex is as a Lewis acid catalyst. Lewis acids are electron-pair acceptors, and BF3•S(CH3)2 readily accepts electron pairs from reactants, influencing their reactivity. This makes it a powerful tool for various organic reactions, including:

  • Aldol condensation: BF3•S(CH3)2 efficiently catalyzes the aldol condensation reaction, which forms carbon-carbon bonds between carbonyl compounds [1]. This reaction is crucial for synthesizing complex organic molecules. ()
  • Friedel-Crafts reactions: The complex can also act as a catalyst for Friedel-Crafts reactions, which involve the acylation or alkylation of aromatic rings [2]. This application is significant in the production of various aromatic compounds. ()
  • Polymerization reactions: BF3•S(CH3)2 finds use as a catalyst in certain polymerization reactions, facilitating the formation of polymers with specific properties.

Due to its ability to fine-tune reaction rates and selectivities, Boron Trifluoride-Dimethyl Sulfide Complex offers advantages over other Lewis acid catalysts in specific contexts.

Demethylating Agent

Another research application of BF3•S(CH3)2 lies in its ability to act as a demethylating agent. It can remove methyl groups (CH3) from certain organic molecules, which can be a crucial step in organic synthesis. The complex achieves this by cleaving the carbon-methyl bond.

Future Research Directions

Research on Boron Trifluoride-Dimethyl Sulfide Complex is ongoing, with scientists exploring its potential in new areas. Some promising avenues include:

  • Development of even more efficient and selective catalysts based on the BF3•S(CH3)2 framework
  • Investigation of the complex's role in novel organic transformations
  • Exploring its applications in other fields of scientific research, such as materials science

Dimethylsulfonio(trifluoro)boranuide, with the chemical formula C₂H₆BF₃S, is a complex compound formed from the combination of dimethyl sulfide and boron trifluoride. This compound features a sulfur atom bonded to two methyl groups and a boron atom coordinated with three fluorine atoms. Its unique structure allows it to act as a Lewis acid in various

, including:

  • Synthesis Reactions: It can combine with other reactants to form more complex molecules.
  • Substitution Reactions: The trifluoroborane moiety can undergo substitution reactions where the fluorine atoms are replaced by other functional groups.
  • Lewis Acid-Base Reactions: The compound acts as a Lewis acid due to the electron-deficient boron center, facilitating various nucleophilic attacks.

These reactions are crucial in organic chemistry for synthesizing various compounds and materials .

Dimethylsulfonio(trifluoro)boranuide can be synthesized through several methods:

  • Direct Reaction: The direct reaction between dimethyl sulfide and boron trifluoride in a controlled environment can yield dimethylsulfonio(trifluoro)boranuide.
  • Complexation: The complexation of boron trifluoride with dimethyl sulfide under specific conditions can also produce this compound.
  • Solvent-Free Conditions: Synthesis can occur under solvent-free conditions, which is advantageous for industrial applications due to reduced waste .

Dimethylsulfonio(trifluoro)boranuide serves multiple purposes in various fields:

  • Catalysis: It is commonly used as a catalyst in organic synthesis, particularly for reactions involving nucleophiles.
  • Intermediate in Synthesis: This compound acts as an important intermediate for synthesizing pharmaceuticals and agrochemicals.
  • Material Science: Its unique properties make it useful in developing new materials with specific functionalities .

Interaction studies involving dimethylsulfonio(trifluoro)boranuide focus on its reactivity with different nucleophiles and electrophiles. Understanding these interactions is essential for optimizing its use as a catalyst and intermediate in chemical processes. Studies indicate that the presence of the sulfur atom enhances its reactivity compared to other similar compounds, allowing for more efficient synthesis routes .

Several compounds share structural or functional similarities with dimethylsulfonio(trifluoro)boranuide. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
DimethylsulfideSulfideSimple structure; less reactive than boron complex
Boron TrifluorideLewis AcidStronger acidity; lacks sulfur functionality
Chloromethyl(trifluoro)boranuideBoron ComplexContains chlorine; different reactivity profile
Trimethylsulfonium TrifluoroborateSulfonium SaltMore stable but less reactive than dimethyl variant

Dimethylsulfonio(trifluoro)boranuide stands out due to its combination of sulfur and boron functionalities, which enhances its reactivity and application potential in organic synthesis compared to other similar compounds .

GHS Hazard Statements

H225 (90.48%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

Trifluoro[(methylsulfanyl)methane]boron

Dates

Modify: 2023-08-16

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